

A Technical Guide to the Bioavailability of Iron from Sodium Iron Chlorophyllin

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Compound of Interest

Compound Name: *Sodium iron chlorophyllin*

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Introduction

Iron deficiency remains a global health challenge, necessitating the exploration of novel iron sources with enhanced bioavailability and tolerability. **Sodium iron chlorophyllin** (SIC), a semi-synthetic compound derived from chlorophyll, presents a promising alternative to traditional iron supplements. In SIC, the central magnesium ion of the porphyrin ring is substituted with iron, creating a structure analogous to heme iron. This structural similarity has led to the hypothesis that SIC may be absorbed through pathways distinct from non-heme iron, potentially offering greater efficacy and fewer gastrointestinal side effects. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability of iron from **sodium iron chlorophyllin**, detailing experimental findings, methodologies, and proposed mechanisms of absorption.

Quantitative Bioavailability Data

The bioavailability of iron from **sodium iron chlorophyllin** has been assessed in various studies, including in vitro cell culture models and human clinical trials. The following tables summarize the key quantitative findings from this research.

Table 1: Human Clinical Trial Data on Iron Bioavailability from **Sodium Iron Chlorophyllin** (SIC)

Parameter	Sodium Iron Chlorophyll in (SIC)	Ferrous Sulfate (Control)	Study Population	Key Findings	Reference
Fractional Iron Absorption (FIA)	7%	30%	Young women	Ferrous sulfate showed significantly higher fractional iron absorption.	[1] [2]
Relative Bioavailability	20% (of Ferrous Sulfate)	100%	Young women	The relative bioavailability of iron from SIC was 20% that of ferrous sulfate.	[1] [2]
Effect of Ascorbic Acid	Increased FIA	-	Young women	Ascorbic acid increased the fractional iron absorption from SIC.	[2]
Effect of Ferritin Status	Inverse relationship with FIA	Well-established inverse relationship	Young women	Higher ferritin levels were associated with lower iron absorption from SIC.	[1] [2]

Table 2: Clinical Efficacy of Shengxuening (SXB) - A Product Containing **Sodium Iron Chlorophyllin**

Parameter	Result	Study Population	Duration	Key Findings	Reference
Total Effective Rate	84.8%	Adults and children with iron deficiency anemia	1 month	SXN was demonstrated to be efficient and safe for treating iron deficiency anemia.	[3]
Hemoglobin (HGB) Concentration	Significant increase	Adults and children with iron deficiency anemia	1 month	All dose groups in adults and medium to high dose groups in children showed a significant increase in HGB.	[3]
Reticulocyte Counts	Increased	Adults and children with iron deficiency anemia	1 month	Medium and high dose groups showed an increase in reticulocyte counts.	[3]
Adverse Events Incidence	4.07% (Nausea: 2.83%, Diarrhea: 0.74%, Rash: 0.25%)	Adults and children with iron deficiency anemia	1 month	SXN was associated with a low incidence of adverse events.	[3]

Table 3: In Vitro Caco-2 Cell Model Data

Iron Source	Outcome Measure	Result	Key Findings	Reference
Iron Chlorophyllin (IC) vs. FeSO ₄	Cell Ferritin Increase	2.5x greater than FeSO ₄	IC delivered more iron to Caco-2 cells than ferrous sulfate.	[4]
Iron Chlorophyllin (IC)	Cellular Iron Concentration	Dose-dependent increase up to 8 ppm	Higher doses did not result in greater cellular iron concentrations.	[5]
Iron Chlorophyllin (IC) vs. Heme	Cellular Iron Delivery	Delivered as much iron as heme	IC was as effective as heme in delivering iron to Caco-2 cells at lower concentrations.	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the bioavailability of iron from **sodium iron chlorophyllin**.

In Vitro Digestion and Caco-2 Cell Uptake Model

This model simulates the human gastrointestinal environment to assess the stability and cellular uptake of iron from SIC.[6]

- Simulated Gastrointestinal Digestion:

- Gastric Phase: **Sodium iron chlorophyllin** is incubated in a simulated gastric fluid containing pepsin at pH 2.0.
- Intestinal Phase: The gastric digest is then mixed with a simulated intestinal fluid containing pancreatin and bile salts, and the pH is adjusted to 7.0.
- Caco-2 Cell Culture:
 - Human colon adenocarcinoma (Caco-2) cells are cultured on permeable supports until they differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
- Iron Uptake Assay:
 - The digested sample containing SIC is applied to the apical side of the Caco-2 cell monolayer.
 - After a defined incubation period, the cells are washed to remove any non-absorbed iron.
- Quantification of Iron Uptake:
 - Cellular iron levels are determined by measuring cell ferritin concentrations using an ELISA kit or by other sensitive analytical methods for iron quantification.

Human Clinical Trial with Stable Iron Isotopes

This method allows for the direct measurement of iron absorption in humans.[\[1\]](#)[\[2\]](#)[\[7\]](#)

- Study Design: A randomized, single-blind, crossover study design is often employed.
- Isotope Labeling: The **sodium iron chlorophyllin** and the control compound (e.g., ferrous sulfate) are labeled with different stable isotopes of iron (e.g., ⁵⁷Fe or ⁵⁸Fe).
- Administration: Participants consume a standardized meal containing the labeled iron compound.
- Blood Sampling: Blood samples are collected at baseline and at a specified time point after administration (e.g., 14 days) to allow for the incorporation of the absorbed iron into red

blood cells.

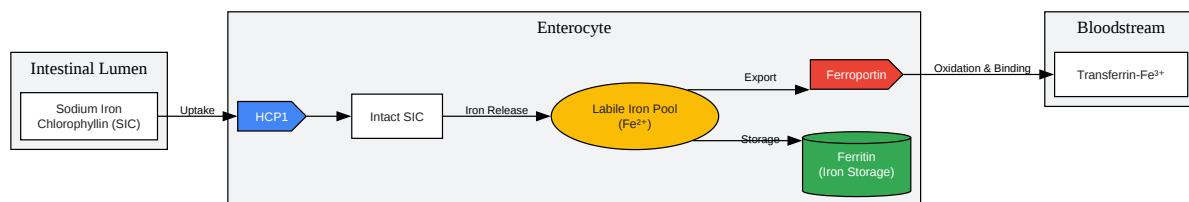
- Measurement of Fractional Iron Absorption (FIA):
 - The isotopic composition of iron in the blood samples is analyzed using mass spectrometry.
 - Fractional iron absorption is calculated based on the shift in the iron isotope ratios in the red blood cells.[\[7\]](#)

Proposed Mechanisms of Iron Absorption

The mechanism by which iron from **sodium iron chlorophyllin** is absorbed is a subject of ongoing research. Two primary pathways have been proposed, which are not mutually exclusive.

Heme-like Absorption Pathway

Due to its structural similarity to heme, it is hypothesized that **sodium iron chlorophyllin** can be absorbed intact via the Heme Carrier Protein 1 (HCP1) located on the apical membrane of enterocytes.[\[3\]](#)[\[7\]](#) Once inside the cell, the iron may be released from the porphyrin ring to join the intracellular iron pool.[\[7\]](#)

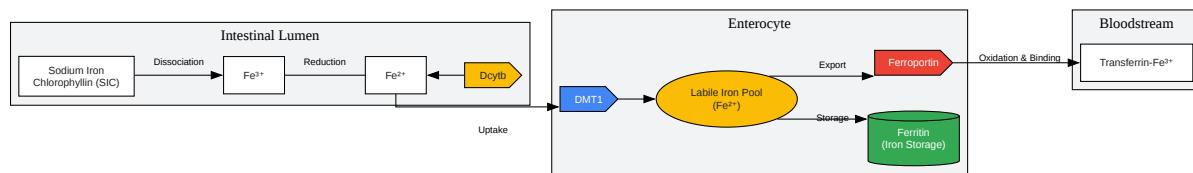


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Caption: Proposed heme-like absorption pathway for **sodium iron chlorophyllin**.

Non-Heme Iron Absorption Pathway

Evidence also suggests that iron from SIC may be released from the chlorophyllin structure within the gastrointestinal lumen and subsequently absorbed via the non-heme iron pathway.[\[1\]](#) [\[2\]](#) This is supported by findings that iron absorption from SIC is influenced by ascorbic acid (an enhancer of non-heme iron absorption) and the body's iron stores (ferritin levels), which are characteristic of non-heme iron uptake.[\[1\]](#)[\[2\]](#)



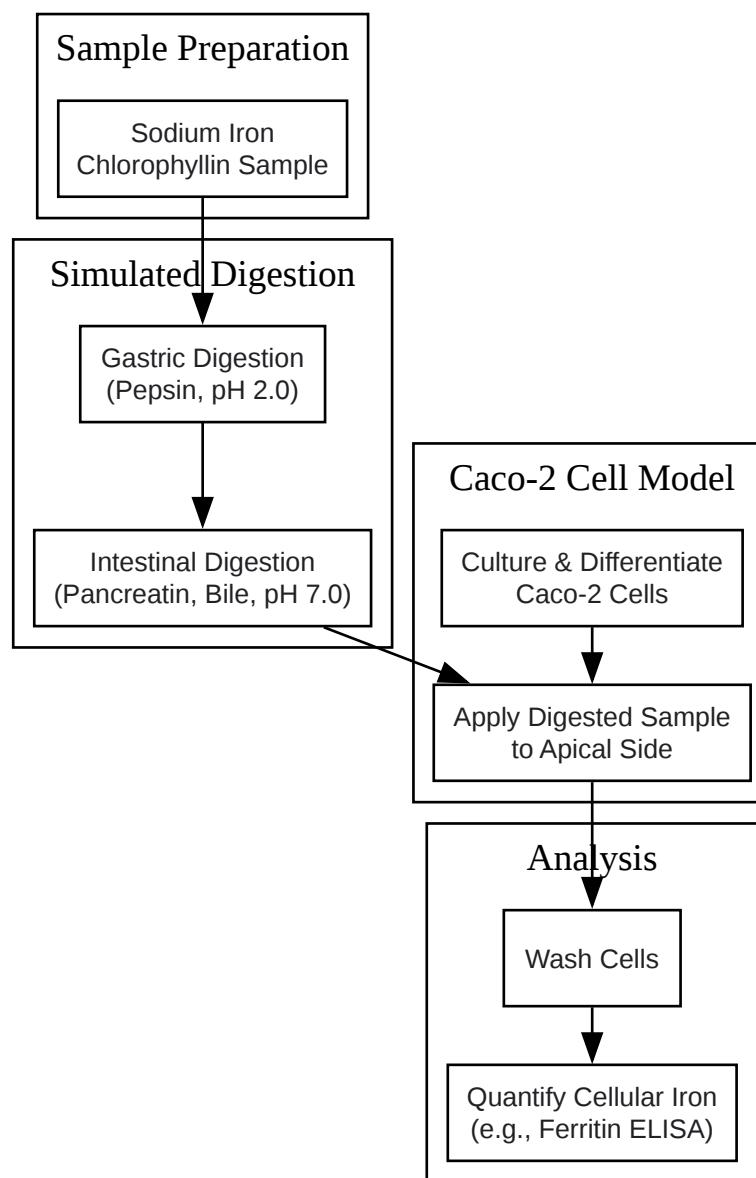
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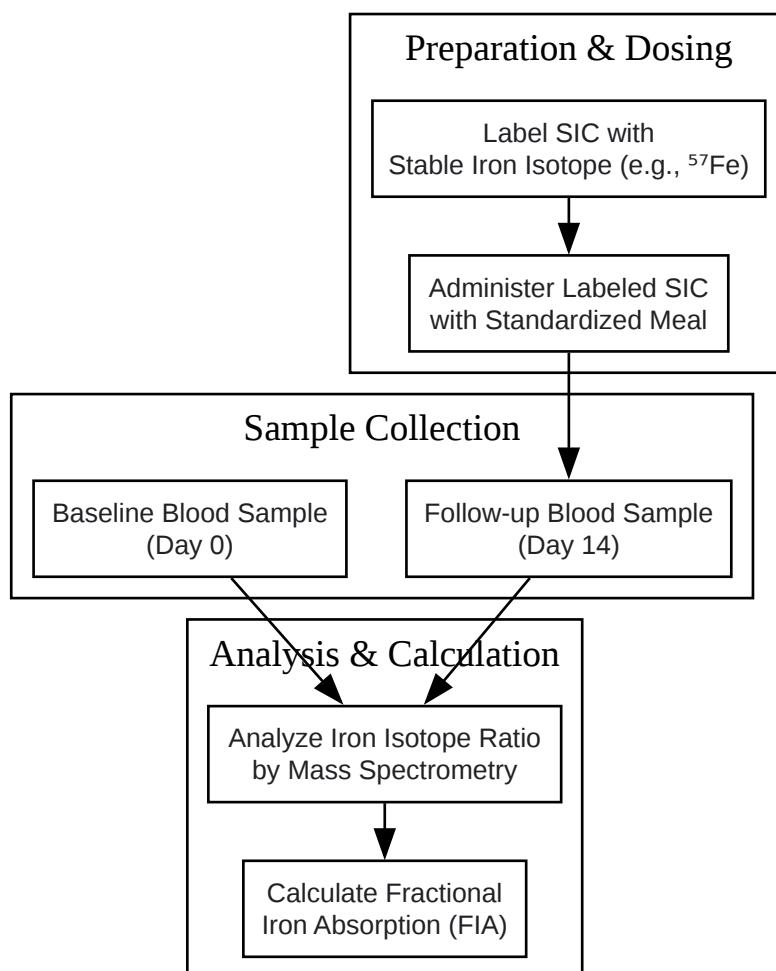
Caption: Proposed non-heme iron absorption pathway for dissociated iron from SIC.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding the sequence of operations and the relationships between different stages of an experiment.

In Vitro Bioavailability Assessment Workflow





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